The synthesis of Ac-SVVVRT-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of Ac-SVVVRT-NH2 consists of the following sequence:
The molecular formula for Ac-SVVVRT-NH2 is C₁₃H₁₈N₄O₃, with a molecular weight of approximately 286.31 g/mol. Its structural features contribute to its interaction with biological targets involved in metabolic regulation.
Ac-SVVVRT-NH2 primarily participates in biological interactions rather than classical chemical reactions. Its mechanism involves binding to PGC-1α and influencing its activity in gene regulation related to energy metabolism.
Ac-SVVVRT-NH2 functions by enhancing the transcriptional activity of PGC-1α, which in turn regulates genes involved in mitochondrial biogenesis and oxidative metabolism. This modulation is critical for adapting cellular metabolism to varying energy demands.
Research indicates that PGC-1α activation leads to increased expression of genes responsible for fatty acid oxidation and thermogenesis, making Ac-SVVVRT-NH2 a potential therapeutic target for metabolic disorders .
Ac-SVVVRT-NH2 has several scientific uses:
Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) is a transcriptional coactivator central to energy metabolism and cellular adaptation. It coordinates responses to physiological stressors such as cold exposure, exercise, and fasting by modulating mitochondrial biogenesis, thermogenesis, gluconeogenesis, and fatty acid oxidation [1] [5] [9]. Tissues with high metabolic demands—including skeletal muscle, liver, brown adipose tissue, and brain—express PGC-1α abundantly, where it integrates environmental cues to maintain metabolic equilibrium [2] [6]. Dysregulation of PGC-1α is implicated in neurodegenerative disorders, metabolic syndromes, and cardiovascular diseases, underscoring its role as a nodal regulator of systemic homeostasis [5] [7] [9].
PGC-1α exerts its effects through interactions with transcription factors and nuclear receptors. Key partners include:
Table 1: PGC-1α-Activated Transcriptional Programs
| Biological Process | Transcription Factor Partners | Target Genes | Functional Outcome |
|---|---|---|---|
| Mitochondrial Biogenesis | NRF1, NRF2 | TFAM, COX subunits | Enhanced OXPHOS capacity |
| Fatty Acid Oxidation | PPARα | CPT1, ACOX1 | Increased lipid utilization |
| Gluconeogenesis | HNF4α, FOXO1 | PEPCK, G6Pase | Hepatic glucose production |
| Antioxidant Defense | NRF2 | SOD2, GPx1 | ROS detoxification |
Additionally, PGC-1α’s C-terminal domain harbors a serine/arginine-rich (RS) region and an RNA recognition motif (RRM), enabling direct RNA binding and nuclear export of mitochondrial mRNAs [1] [4]. This post-transcriptional function expands its role beyond coactivation to RNA processing.
Reduced PGC-1α activity is a hallmark of metabolic and degenerative diseases:
Ac-SVVVRT-NH2 is a synthetic hexapeptide identified for its ability to modulate PGC-1α promoter activity. It increases PGC-1α messenger RNA expression by 125% and enhances intracellular lipid accumulation by 128% in human adipocytes [3] [8]. Unlike broad-spectrum PGC-1α activators (e.g., exercise mimetics), this peptide offers targeted transcriptional modulation without directly engaging upstream kinases like AMP-activated protein kinase (AMPK) or p38 mitogen-activated protein kinase (MAPK) [3]. Its specificity positions it as a tool to dissect PGC-1α-dependent pathways and a candidate for diseases rooted in PGC-1α deficiency.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1